An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate
This guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate, a key intermediate in organic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind experimental choices, ensuring a deep understanding of the scientific principles at play.
Introduction: Significance of 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate
2-(1H-pyrrol-1-yl)ethyl methanesulfonate is a valuable bifunctional molecule. It incorporates the pyrrole ring, a privileged scaffold found in numerous biologically active compounds, and a methanesulfonate (mesylate) group. The significance of this structure lies in its utility as a reactive intermediate. The mesylate moiety is an excellent leaving group, readily displaced by a wide range of nucleophiles. This property allows for the strategic introduction of the 2-(1H-pyrrol-1-yl)ethyl pharmacophore into more complex molecular architectures, making it a crucial building block in the synthesis of potential therapeutic agents. The pyrrole core itself is integral to many pharmaceuticals, valued for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.
Synthetic Pathway: From Precursor to Final Product
The synthesis of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate is efficiently achieved through a two-step process. The first step involves the synthesis of the alcohol precursor, 2-(1H-pyrrol-1-yl)ethanol, which is subsequently converted to the target mesylate.
Step 1: Synthesis of 2-(1H-pyrrol-1-yl)ethanol
The initial step focuses on the N-alkylation of pyrrole to introduce the hydroxyethyl side chain. While several methods exist, a common and effective approach involves the reaction of the pyrrolide anion with 2-bromoethanol.
Causality Behind Experimental Choices:
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Base Selection: A strong base, such as sodium hydride (NaH), is used to deprotonate pyrrole. Pyrrole's N-H proton has a pKa of ~17.5, requiring a potent base to generate the nucleophilic pyrrolide anion quantitatively.
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Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They effectively solvate the sodium cation without interfering with the nucleophilicity of the pyrrolide anion.
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Reaction Conditions: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic deprotonation step and then allowed to warm to room temperature to ensure the completion of the subsequent nucleophilic substitution.
Step 2: Mesylation of 2-(1H-pyrrol-1-yl)ethanol
The second step is the conversion of the synthesized alcohol into the corresponding methanesulfonate ester. This is a classic esterification reaction using methanesulfonyl chloride.
Causality Behind Experimental Choices:
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Reagent: Methanesulfonyl chloride is a highly reactive reagent used to introduce the mesyl group.
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Base/Catalyst: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[1][2] Pyridine can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate that is more susceptible to attack by the alcohol.[2]
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Temperature Control: The reaction is performed at low temperatures (typically 0 °C to -10 °C) to mitigate potential side reactions and control the exothermic nature of the reaction between the alcohol and the highly reactive methanesulfonyl chloride.
Overall Synthesis Workflow
The complete synthetic route is a sequential, two-step process that can be performed with high efficiency.
Experimental Protocols
The following protocols are detailed to be self-validating, with clear steps for reaction monitoring and purification to ensure product integrity.
Protocol for 2-(1H-pyrrol-1-yl)ethanol Synthesis
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Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).
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Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 g, 50 mmol) portion-wise with stirring.
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Pyrrole Addition: Slowly add a solution of 1H-pyrrole (3.35 g, 50 mmol) in anhydrous THF (20 mL) to the suspension.
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Reaction Incubation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
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Alkylation: Cool the mixture back to 0 °C and add 2-bromoethanol (7.5 g, 60 mmol) dropwise.
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Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching & Work-up: Carefully quench the reaction by the slow addition of water (20 mL). Remove the THF under reduced pressure. Dilute the residue with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield 2-(1H-pyrrol-1-yl)ethanol as a clear oil.
Protocol for 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate Synthesis
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Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(1H-pyrrol-1-yl)ethanol (2.22 g, 20 mmol) in anhydrous dichloromethane (CH₂Cl₂, 80 mL).
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Base Addition: Add triethylamine (3.03 g, 30 mmol) or pyridine to the solution.
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Mesylation: Cool the mixture to 0 °C. Add methanesulfonyl chloride (2.75 g, 24 mmol) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.
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Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours. Monitor for the disappearance of the starting alcohol by TLC.
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Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl (2 x 30 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL), and brine (30 mL).
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
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Purification: If necessary, purify the product by flash column chromatography on silica gel. The final product, 2-(1H-pyrrol-1-yl)ethyl methanesulfonate, is typically a pale yellow oil.
Structural Characterization and Data
Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for 2-(1H-pyrrol-1-yl)ethyl Methanesulfonate
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Pyrrole H | ~6.7 | t | 2H | H-2, H-5 |
| Pyrrole H | ~6.1 | t | 2H | H-3, H-4 |
| Methylene | ~4.5 | t | 2H | N-CH ₂-CH₂-O |
| Methylene | ~4.2 | t | 2H | N-CH₂-CH ₂-O |
| Methyl | ~3.0 | s | 3H | CH ₃-S |
| ¹³C NMR | δ (ppm) | Assignment | ||
| Pyrrole C | ~121 | C-2, C-5 | ||
| Pyrrole C | ~108 | C-3, C-4 | ||
| Methylene C | ~68 | N-CH₂-C H₂-O | ||
| Methylene C | ~48 | N-C H₂-CH₂-O |
| Methyl C | ~37 | | | C H₃-S |
Note: Chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 2: Key IR Absorption Peaks
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
|---|---|---|---|
| ~3100 | Medium | =C-H (Pyrrole) | Stretching |
| ~2950 | Medium | C-H (Aliphatic) | Stretching |
| ~1350 | Strong | S=O | Asymmetric Stretch |
| ~1170 | Strong | S=O | Symmetric Stretch |
| ~970 | Strong | S-O-C | Stretching |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. The analysis is typically performed using electrospray ionization (ESI).[3]
Table 3: Mass Spectrometry Data
| Analysis | Expected m/z | Ion |
|---|---|---|
| Molecular Weight | 189.23 g/mol | (C₇H₁₁NO₃S) |
| ESI-MS (+) | 190.05 | [M+H]⁺ |
| ESI-MS (+) | 212.03 | [M+Na]⁺ |
Expected Fragmentation: A primary fragmentation pathway would involve the loss of the methanesulfonyl group (neutral loss of CH₃SO₂H, 96 Da) or cleavage to give characteristic ions corresponding to the pyrrole-containing fragment.
Safety, Handling, and Storage
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Reagents: Methanesulfonyl chloride is corrosive and a lachrymator; it should be handled in a fume hood with appropriate personal protective equipment (PPE). Sodium hydride is highly flammable and reacts violently with water.
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Product: 2-(1H-pyrrol-1-yl)ethyl methanesulfonate is an alkylating agent and should be handled with care.
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Storage: The final product should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, as mesylates can be susceptible to hydrolysis.
References
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